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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

This guide provides a detailed comparison between the well-characterized tyrosine kinase

inhibitor, PD 173955, and its analog, designated as PD 173955 analog 1 (also known as

Compound 26). While PD 173955 is a potent inhibitor of Bcr-Abl and Src family kinases, its

analog has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR)

kinase. This fundamental difference in target specificity dictates their respective cellular effects

and potential therapeutic applications.

It is important to note that the term "PD 173955 analog 1" is not uniquely defined in the

scientific literature and can refer to different molecules. This guide focuses on the EGFR-

inhibiting analog (Compound 26), for which comparative data, albeit computational, is

available. Other analogs, including a potent c-Src inhibitor and kinase-inactive versions for

Alzheimer's disease research, have also been described, but a lack of quantitative efficacy

data for these specific compounds precludes a direct comparison in this guide.

Data Presentation: Quantitative Efficacy and Target
Profile
The following table summarizes the available quantitative data for PD 173955 and its EGFR-

inhibiting analog. A significant difference in their potency and target kinases is immediately

apparent.
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Compound
Target
Kinase(s)

IC50 (Kinase
Assay)

Cellular
Proliferation
IC50

Data Source

PD 173955 Bcr-Abl 1-2 nM[1]

2-35 nM (Bcr-Abl

positive cells)[1]

[2][3]

Experimental

Src ~22 nM[4][5]

500 nM (MDA-

MB-468), 1 µM

(MCF-7)[5]

Experimental

Yes ~22 nM[4] - Experimental

c-Kit

~25 nM

(autophosphoryla

tion)[2][3]

40 nM (M07e

cells)[1][2][3]
Experimental

PD 173955

analog 1

(Compound 26)

EGFR
0.19 µM (190

nM)[6][7][8]
Not Available In Silico

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent

standard protocols that can be adapted for the specific reagents and equipment available.

Protocol 1: In Vitro Kinase Inhibition Assay (for Bcr-Abl,
Src, or EGFR)
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of a compound against a purified kinase.

Reagents and Materials:

Purified recombinant kinase (Bcr-Abl, c-Src, or EGFR)

Kinase-specific peptide substrate
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ATP (Adenosine triphosphate), radio-labeled ([γ-³²P]ATP) or non-labeled for non-

radiometric methods

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Brij-35)

Test compounds (PD 173955 or its analog) dissolved in DMSO

96-well assay plates

Phosphocellulose paper or other capture membrane (for radiometric assays)

Scintillation counter or plate reader (depending on the assay format)

Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.

2. In a 96-well plate, add the kinase and the test compound at various concentrations to the

kinase reaction buffer.

3. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the

compound to bind to the kinase.

4. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

5. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).

6. Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

7. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to

remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a

scintillation counter. For other methods (e.g., fluorescence-based), follow the

manufacturer's instructions.

8. Plot the percentage of kinase inhibition against the logarithm of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
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value.

Protocol 2: Cell Proliferation Assay
This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Reagents and Materials:

Cancer cell line of interest (e.g., K562 for Bcr-Abl, A431 for EGFR)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

Test compounds dissolved in DMSO

96-well cell culture plates

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Microplate reader

Procedure:

1. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

2. Treat the cells with serial dilutions of the test compounds. Include a vehicle control

(DMSO) and a no-treatment control.

3. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

4. Add the cell proliferation reagent to each well according to the manufacturer's instructions.

5. Incubate for the recommended time to allow for color or luminescence development.

6. Measure the absorbance or luminescence using a microplate reader.

7. Calculate the percentage of cell growth inhibition relative to the vehicle control.
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8. Plot the percentage of inhibition against the logarithm of the compound concentration and

determine the IC50 value.

Signaling Pathway Diagrams
The diagrams below illustrate the signaling pathways targeted by PD 173955 and its analog.
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Caption: Bcr-Abl signaling pathway and the inhibitory action of PD 173955.
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Caption: Generalized Src signaling pathway inhibited by PD 173955.
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Caption: EGFR signaling pathway, the target of PD 173955 analog 1.

Efficacy Comparison and Conclusion
The primary distinction between PD 173955 and its analog, Compound 26, lies in their target

selectivity and, consequently, their potency against different kinases.

PD 173955 is a highly potent, multi-targeted kinase inhibitor with low nanomolar efficacy

against Bcr-Abl, Src family kinases, and c-Kit.[1][2][3][4] Its ability to potently inhibit the

constitutively active Bcr-Abl kinase makes it particularly effective against chronic myeloid

leukemia (CML) cells.[1][2][3] Its broader activity against Src and other kinases, however,
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contributes to off-target effects and potential toxicity, which has limited its clinical development.

[9]

PD 173955 analog 1 (Compound 26), in contrast, is predicted to be an inhibitor of EGFR.[6][7]

[8] The available in silico IC50 of 190 nM suggests it is significantly less potent than PD 173955

is against its primary targets.[6][7][8] Without experimental data, it is difficult to assess its true

efficacy and selectivity. However, its distinct target profile suggests it would be active against

cancers driven by aberrant EGFR signaling, such as certain types of non-small cell lung

cancer, rather than hematological malignancies like CML.

In summary, while these compounds share a common structural heritage, their efficacy profiles

are divergent. PD 173955 is a potent, multi-kinase inhibitor targeting key drivers of leukemia,

whereas its analog, Compound 26, is predicted to be a less potent, more selective inhibitor of

EGFR. The choice between these or similar compounds in a research or drug development

context would be entirely dependent on the specific signaling pathway and cellular context

under investigation. Further experimental validation is required to confirm the potency and

selectivity of PD 173955 analog 1.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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